4-(3-Chloro-5-fluorophenyl)benzaldehyde
Description
Significance of Halogenated Aromatic Aldehydes in Organic Synthesis and Beyond
Halogenated aromatic aldehydes are a class of organic compounds characterized by an aromatic ring bearing both a formyl (–CHO) group and one or more halogen atoms (F, Cl, Br, I). These molecules serve as pivotal building blocks and versatile intermediates in a multitude of synthetic applications. Their significance stems from the unique reactivity conferred by the combination of the aldehyde and halogen functionalities.
The aldehyde group is a reactive handle for numerous chemical transformations, including nucleophilic additions, condensations to form Schiff bases or chalcones, and oxidation or reduction to yield carboxylic acids or benzyl (B1604629) alcohols, respectively. Simultaneously, the halogen atoms act as key functional groups for carbon-carbon bond formation, most notably through transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Heck reactions. rsc.org
This dual reactivity makes halogenated aromatic aldehydes indispensable in the synthesis of complex organic molecules. They are foundational in the production of pharmaceuticals, agrochemicals, dyes, and polymers. rsc.orgwikipedia.org In medicinal chemistry, the biphenyl (B1667301) scaffold, often constructed using these precursors, is considered a "privileged structure" due to its ability to interact with multiple biological receptors. rsc.org Furthermore, these compounds are crucial in materials science for creating liquid crystals, which are essential for display technologies, and for developing organic light-emitting diodes (OLEDs). rsc.orgtandfonline.com
Overview of 4-(3-Chloro-5-fluorophenyl)benzaldehyde: Structural Attributes and Research Context
This compound is a biaryl aldehyde, a specific type of halogenated aromatic aldehyde. Its structure consists of a biphenyl core where two phenyl rings are linked by a single bond. wikipedia.org One ring is functionalized with an aldehyde group at its 4-position, while the second ring features a chlorine atom at the 3-position and a fluorine atom at the 5-position.
Specific, in-depth research focusing exclusively on this compound is limited in publicly available literature. It is primarily cataloged by chemical suppliers as a research chemical or building block, indicating its role as an intermediate for the synthesis of more complex target molecules rather than an end-product with direct applications. chemicalbook.comsigmaaldrich.com Its synthesis would likely be achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between 4-formylphenylboronic acid and 1-bromo-3-chloro-5-fluorobenzene (B1273174). rsc.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1381944-68-8 chemicalbook.com |
| Molecular Formula | C₁₃H₈ClFO chemicalbook.com |
| Molecular Weight | 234.65 g/mol chemicalbook.com |
| Structure | A biphenyl system with a 4-formyl group on one ring and 3-chloro, 5-fluoro substituents on the other. |
Scope and Objectives of Academic Inquiry into the Compound
While dedicated studies on this compound are not widely documented, the objectives for its use in academic and industrial research can be inferred from the applications of structurally similar compounds.
The primary scope of inquiry involving this compound is its utility as a synthetic precursor. Key research objectives would include:
Drug Discovery and Medicinal Chemistry : The compound serves as a scaffold for creating novel therapeutic agents. Researchers could utilize the biphenyl core to design molecules that target specific biological pathways, such as NMDA receptors for neurological disorders or acetylcholinesterase for neurodegenerative diseases. nih.govnih.gov The chloro and fluoro substituents are often strategically placed to enhance metabolic stability, improve binding affinity to a target protein, or modulate the pharmacokinetic profile of a potential drug.
Materials Science : A significant objective would be the synthesis of new liquid crystals. The rigid biphenyl structure is a well-established mesogen (the core rigid part of a liquid crystal molecule). tandfonline.comgoogle.com By reacting the aldehyde group to introduce long aliphatic chains, new compounds with specific nematic or smectic liquid crystal phases could be developed for use in advanced display technologies. mdpi.comrsc.org Similarly, it could be a precursor for luminescent materials for applications like OLEDs, where the electronic properties can be tuned by the push-pull effects of different substituents on the biphenyl frame. tandfonline.com
Synthetic Methodology : The compound could be used to explore and develop new synthetic reactions. The aldehyde group offers a site for a wide range of chemical transformations, allowing for the creation of a library of diverse derivatives. These derivatives can then be screened for various biological or material properties, making the parent aldehyde a valuable starting point in combinatorial chemistry.
Table 2: Common Synthetic Methods for Biphenyl Scaffolds
| Reaction Name | Description | Reactants |
|---|---|---|
| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction. It is one of the most versatile and widely used methods. rsc.org | An aryl or vinyl boronic acid with an aryl or vinyl halide. |
| Ullmann Reaction | A copper-catalyzed coupling of two aryl halides. Often requires high temperatures. wikipedia.org | Two aryl halide molecules. |
| Wurtz-Fittig Reaction | The formation of a substituted aromatic compound from an aryl halide, an alkyl halide, and sodium metal. rsc.org | An aryl halide, an alkyl halide, and sodium. |
| Negishi Cross-Coupling | A palladium- or nickel-catalyzed reaction between an organozinc compound and an organohalide. rsc.org | An organozinc compound and an organohalide. |
| Stille Cross-Coupling | A palladium-catalyzed coupling reaction using an organotin compound. rsc.org | An organotin compound and an sp²-hybridized organohalide. |
Structure
3D Structure
Properties
IUPAC Name |
4-(3-chloro-5-fluorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIXTJPGYAARQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743058 | |
| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-68-8 | |
| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 3 Chloro 5 Fluorophenyl Benzaldehyde
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of the target molecule, 4-(3-Chloro-5-fluorophenyl)benzaldehyde, suggests two primary strategic disconnections. The first and most common approach involves disconnecting the C-C bond between the two phenyl rings. This leads to two synthons: a 4-formylphenyl cation (or its synthetic equivalent) and a 3-chloro-5-fluorophenyl anion (or its synthetic equivalent). This strategy relies on modern cross-coupling reactions to construct the biphenyl (B1667301) core.
A second strategy involves disconnecting the carbon-carbon bond of the aldehyde group. This approach starts with a pre-formed 4-(3-chloro-5-fluorophenyl)benzene derivative, which is then converted to the final aldehyde. This can be achieved either through formylation of the biphenyl precursor or by oxidation of a corresponding benzylic alcohol or methyl group.
Classical and Modern Approaches to Benzaldehyde (B42025) Functionalization
The direct introduction of a formyl group onto a pre-synthesized 3-chloro-5-fluorobiphenyl core is a viable synthetic route. Various formylation methods are known for aromatic compounds. For instance, the Gattermann-Koch reaction or the Vilsmeier-Haack reaction could be employed, although these classical methods sometimes require harsh conditions. More modern approaches might involve metal-catalyzed carbonylation reactions. A process for the formylation of aryl halides using carbon monoxide and hydrogen in the presence of a noble metal catalyst, a tertiary organic nitrogen compound, and a phosphine (B1218219) or phosphite (B83602) additive has been described. google.com Another patented method involves the formylation of biphenyl using carbon monoxide and hydrogen chloride with a catalyst system of anhydrous aluminum chloride and cuprous chloride. google.com These methods could be adapted for the formylation of a suitable halogenated biphenyl precursor.
Table 1: Selected Formylation Methods for Aromatic Compounds
| Method | Reagents | Typical Conditions | Reference |
|---|---|---|---|
| Reductive Carbonylation | Aryl iodides, CO, H₂, RhI₃, PPh₃, Et₃N | 90 °C, 10 bar pressure, DMA solvent | chemicalbook.com |
| Gattermann-Koch Type | Biphenyl, CO, HCl, AlCl₃, CuCl | 33-37 °C, Chlorobenzene solvent | google.com |
| Palladium-Catalyzed | Aryl halide, CO, H₂, PdCl₂(PPh₃)₂, Triethylamine | 80-250 °C, 20-400 bar pressure | google.com |
| Lewis Acid-Mediated | Fluorobenzene, CO, HCl, Strong Lewis Acid | 45-100 °C, High pressure | google.com |
An alternative to direct formylation is the oxidation of a precursor molecule where the aldehyde carbon is already in place at a lower oxidation state. This typically involves the oxidation of the corresponding benzylic alcohol, [4-(3-chloro-5-fluorophenyl)]methanol, or the corresponding methyl arene, 4-methyl-3'-chloro-5'-fluorobiphenyl.
A wide array of methods exists for the selective oxidation of benzylic alcohols to aldehydes with high yields and selectivity, preventing over-oxidation to the carboxylic acid. rsc.org These methods include the use of heterogeneous palladium nanoparticles, nih.gov single-atom cobalt catalysts, rsc.org DMSO/water/I₂ systems, tandfonline.com and metal-free photochemical approaches using catalysts like Eosin Y with oxygen. organic-chemistry.org Using hydrogen peroxide as a green oxidant is another effective approach. lakeland.edu
Table 2: Reagents for Oxidative Conversion to Benzaldehydes
| Precursor Type | Reagent/Catalyst System | Key Features | Reference(s) |
|---|---|---|---|
| Benzylic Alcohol | Pd/AlO(OH) nanoparticles, O₂ | Solvent-free, reusable catalyst, high conversion (≥88%). | nih.gov |
| Benzylic Alcohol | Co₁/NC (single-atom catalyst) | High selectivity (~99.9%) and conversion (95.2%). | rsc.org |
| Benzylic Alcohol | DMSO/H₂O/I₂ | Chemoselective, clean reaction at 100 °C. | tandfonline.com |
| Benzylic Alcohol | Eosin Y, Blue LED, O₂ | Metal-free, photochemical, mild conditions. | organic-chemistry.org |
| Benzylic Alcohol | H₂O₂ with catalyst | "Green" oxidant, byproduct is water. | lakeland.edu |
| p-Chlorotoluene | Chromyl chloride (Étard reaction) | Direct oxidation of methyl group. | orgsyn.org |
Cross-Coupling Strategies for Biphenyl Core Formation
The most convergent and widely used strategies for synthesizing unsymmetrical biphenyls like this compound involve palladium- or nickel-catalyzed cross-coupling reactions. researchgate.net These methods construct the central C-C bond between the two aromatic rings.
The Suzuki-Miyaura coupling is a powerful and popular method for forming C-C bonds. libretexts.org The reaction typically couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com For the synthesis of the target molecule, two primary routes are possible:
Coupling of (3-chloro-5-fluorophenyl)boronic acid with a 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde).
Coupling of (4-formylphenyl)boronic acid with a 1-halo-3-chloro-5-fluorobenzene.
The reaction is known for its high functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents. libretexts.org A variety of palladium precursors, ligands, and bases can be employed to optimize the reaction. libretexts.orgnih.gov Nickel-catalyzed versions of the Suzuki-Miyaura coupling have also been developed, sometimes offering cost advantages. nih.govnih.gov
Table 3: Typical Components for Suzuki-Miyaura Coupling
| Component | Examples | Purpose | Reference(s) |
|---|---|---|---|
| Catalyst Precursor | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, NiCl₂(PCy₃)₂ | Source of the active Pd(0) or Ni(0) catalyst. | libretexts.orgnih.gov |
| Ligand | PPh₃, PCy₃, P(Oct)₃, DPPF | Stabilizes the metal center and influences reactivity. | youtube.comnih.govnih.gov |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Et₃N | Activates the organoboron species for transmetalation. | youtube.comnih.gov |
| Solvent | Dioxane, Toluene, THF, Water | Solubilizes reactants and influences reaction rate. | libretexts.orgyoutube.com |
While the Suzuki coupling is prevalent, other cross-coupling reactions offer effective alternatives for the synthesis of the biphenyl core.
The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and couples it with an organic halide, typically catalyzed by a nickel or palladium complex. organic-chemistry.orgorgsyn.org This was the first transition-metal-catalyzed cross-coupling reaction developed. organic-chemistry.org The synthesis would involve reacting the Grignard reagent of 1-bromo-3-chloro-5-fluorobenzene (B1273174) with a 4-halobenzaldehyde. A key advantage is the direct use of Grignard reagents, which are readily prepared. organic-chemistry.org
The Negishi coupling employs an organozinc reagent, which is coupled with an organic halide or triflate. organic-chemistry.org This reaction is known for its high functional group tolerance and reactivity, allowing for the coupling of sp², sp³, and sp carbon centers. wikipedia.org The synthesis could proceed by coupling the organozinc derivative of 1-bromo-3-chloro-5-fluorobenzene with 4-bromobenzaldehyde (B125591) in the presence of a palladium or nickel catalyst. wikipedia.orgrsc.org
The Stille reaction involves the coupling of an organotin (stannane) compound with an organic halide. wikipedia.orgorganic-chemistry.org A key advantage of organostannanes is their stability to air and moisture. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org This method could be used to couple (3-chloro-5-fluorophenyl)trimethylstannane with 4-bromobenzaldehyde. The main drawback is the toxicity of the organotin compounds. organic-chemistry.org
Table 4: Comparison of Alternative Cross-Coupling Strategies
| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features & Drawbacks | Reference(s) |
|---|---|---|---|---|
| Kumada | R-MgX (Grignard) | Ni or Pd | Uses readily available but highly reactive Grignard reagents; functional group tolerance can be limited. | organic-chemistry.orgslideshare.net |
| Negishi | R-ZnX (Organozinc) | Ni or Pd | High reactivity and excellent functional group tolerance; organozinc reagents often prepared in situ. | organic-chemistry.orgwikipedia.org |
| Stille | R-SnR'₃ (Organostannane) | Pd | Reagents are stable to air/moisture; broad scope; main drawback is the toxicity of tin compounds. | wikipedia.orgorganic-chemistry.orguwindsor.ca |
Directed ortho-Metalation (DoM) Approaches for Regioselective Synthesis
Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. harvard.edu This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho position. harvard.edu The resulting aryllithium species can then be trapped with a suitable electrophile to introduce a wide range of functional groups.
In the context of synthesizing this compound, a DoM strategy could theoretically be envisioned for the construction of the substituted biaryl framework. However, its application presents significant regioselectivity challenges. The 1,3,5-substitution pattern of the chloro-fluoro-phenyl ring, with two meta-directing halogens, complicates the selection of a site for metalation.
A hypothetical DoM approach could involve a precursor where one of the phenyl rings is equipped with a potent DMG. For instance, starting with a protected benzaldehyde derivative on one ring, the aldehyde group, or a precursor to it, could act as a DMG. Aldehydes themselves can be transiently protected and converted into a directing group. harvard.edu
Considering the 3-chloro-5-fluorophenyl moiety, the fluorine atom is generally a weaker DMG than chlorine, and both are significantly less effective than more powerful DMGs like amides or sulfonamides. Lithiation would be expected to occur ortho to the stronger directing group. harvard.edu In the absence of a strong DMG, direct lithiation of a 1-bromo-3-chloro-5-fluorobenzene precursor would likely be unselective.
A more plausible, albeit indirect, DoM strategy would be to first form the biaryl linkage and then attempt a regioselective functionalization. However, controlling the position of a subsequent formylation reaction on the unsubstituted phenyl ring via DoM would require the introduction of a DMG at the 4-position of that ring, which would then be converted to the aldehyde.
Given the electronic nature of the 3-chloro-5-fluorophenyl group, a direct DoM approach on this ring to facilitate coupling is not straightforward and would likely suffer from poor regioselectivity. Therefore, cross-coupling methods are generally preferred for constructing the central biaryl bond in such systems.
Chemo- and Regioselectivity Considerations in Synthesis
The synthesis of this compound is underscored by significant chemo- and regioselectivity challenges, primarily in the key bond-forming steps.
Suzuki-Miyaura Coupling:
The most logical approach to the biaryl core of this compound is the Suzuki-Miyaura cross-coupling reaction. organic-chemistry.orgharvard.edu This reaction typically involves the coupling of an arylboronic acid or ester with an aryl halide or triflate, catalyzed by a palladium complex. harvard.edu
A potential route would be the coupling of (3-chloro-5-fluorophenyl)boronic acid with a 4-halobenzaldehyde derivative (e.g., 4-bromobenzaldehyde or 4-iodobenzaldehyde).
Reaction Scheme: (3-Chloro-5-fluorophenyl)boronic acid + 4-Bromobenzaldehyde --(Pd catalyst, Base)--> this compound
The regioselectivity in this step is inherently controlled by the starting materials, leading directly to the desired 4-substituted biaryl product. However, chemoselectivity is a crucial consideration. The reaction conditions must be mild enough to avoid side reactions, such as the reduction of the aldehyde group or reactions involving the chloro and fluoro substituents. Modern Suzuki-Miyaura protocols often utilize highly active catalysts that operate under mild conditions, which would be beneficial in this case. organic-chemistry.org
An alternative Suzuki coupling could involve reacting 4-formylphenylboronic acid with a 1-halo-3-chloro-5-fluorobenzene. The choice of halide (bromo or iodo) on the fluorinated ring would influence reactivity, with iodides generally being more reactive than bromides. harvard.edu
Formylation:
If the biaryl is constructed first, for example, by coupling 1-bromo-3-chloro-5-fluorobenzene with phenylboronic acid to yield 3-chloro-5-fluorobiphenyl, a subsequent formylation step is required. Achieving regioselectivity in the formylation of the unsubstituted phenyl ring at the 4-position is challenging.
Standard formylation methods like the Vilsmeier-Haack or Gattermann-Koch reactions are subject to the directing effects of the substituted phenyl ring. The 3-chloro-5-fluorophenyl group is an electron-withdrawing, meta-directing group. Therefore, electrophilic substitution on the connected phenyl ring would be directed to the ortho and para positions. This would lead to a mixture of 2-(3-chloro-5-fluorophenyl)benzaldehyde and this compound, with the para-substituted product likely being major due to reduced steric hindrance. Separation of these isomers would be necessary.
To circumvent this regioselectivity issue, a more controlled formylation could be achieved by introducing a functional group at the 4-position of the unsubstituted phenyl ring that can be readily converted to an aldehyde. For instance, coupling (3-chloro-5-fluorophenyl)boronic acid with 4-bromotoluene, followed by oxidation of the methyl group to an aldehyde, would provide the desired product with excellent regiocontrol.
The table below summarizes the potential starting materials for a Suzuki-Miyaura coupling approach to synthesize the biaryl core.
| Coupling Partner A | Coupling Partner B | Key Selectivity Challenge |
| (3-Chloro-5-fluorophenyl)boronic acid | 4-Bromobenzaldehyde | Chemoselectivity (preserving the aldehyde) |
| 4-Formylphenylboronic acid | 1-Bromo-3-chloro-5-fluorobenzene | Catalyst activity for aryl chloride/bromide |
| Phenylboronic acid | 1-Bromo-4-(3-chloro-5-fluorophenyl)benzene | Synthesis of this specific halide |
| (3-Chloro-5-fluorophenyl)boronic acid | 4-Bromotoluene | Requires subsequent oxidation step |
Chemical Reactivity and Transformation Pathways of 4 3 Chloro 5 Fluorophenyl Benzaldehyde
Reactivity of the Aldehyde Moiety
The aldehyde group is a key site for a variety of nucleophilic addition and condensation reactions. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Additions and Condensation Reactions
The Knoevenagel condensation is a prominent reaction involving aldehydes. In this reaction, 4-(3-chloro-5-fluorophenyl)benzaldehyde would react with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. This leads to the formation of a new carbon-carbon double bond. While specific studies on this compound are not prevalent, the reaction of a similar compound, 4-fluorobenzaldehyde, with β-ketonitriles and secondary cyclic amines has been shown to proceed via an initial Knoevenagel condensation. mdpi.com This is then followed by an aromatic nucleophilic substitution, a pathway that is likely for this compound as well. mdpi.com
Table 1: Examples of Knoevenagel Condensation and Related Reactions
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 4-Fluorobenzaldehyde | β-Ketonitrile | α-Arylidene-β-ketonitrile | mdpi.com |
| 4-Fluorobenzaldehyde | Secondary Cyclic Amine & β-Ketonitrile | α-Arylidene-β-ketonitrile | mdpi.com |
Reductions to Benzylic Alcohols and Oxidations to Benzoic Acids
The aldehyde functional group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid. The reduction to the corresponding benzylic alcohol, (4-(3-chloro-5-fluorophenyl)phenyl)methanol, can be achieved using various reducing agents. Similarly, oxidation to 4-(3-chloro-5-fluorophenyl)benzoic acid is a common transformation. For instance, the oxidation of styrene (B11656) to benzaldehyde (B42025) and subsequently to benzoic acid can be achieved using a Co/ZSM-5 catalyst, indicating a potential pathway for the oxidation of substituted benzaldehydes. rsc.org The selective oxidation of benzylic alcohols to their corresponding benzaldehyde derivatives has been demonstrated with high yields using palladium nanoparticles. nih.gov
Table 2: Reduction and Oxidation Reactions
| Starting Material | Transformation | Product | Reagents/Catalyst (Example) | Reference |
| This compound | Reduction | (4-(3-Chloro-5-fluorophenyl)phenyl)methanol | NaBH4, LiAlH4 | N/A |
| This compound | Oxidation | 4-(3-Chloro-5-fluorophenyl)benzoic acid | KMnO4, CrO3 | sigmaaldrich.com |
| Benzylic Alcohols | Oxidation | Benzaldehydes | Pd/AlO(OH) nanoparticles | nih.gov |
Formation of Imines, Oximes, and Hydrazones
The reaction of this compound with primary amines leads to the formation of imines (Schiff bases). nih.gov This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. For example, the synthesis of fluorinated imines has been achieved by the mechanochemical grinding of fluorinated benzaldehydes with various aniline (B41778) derivatives, often resulting in high yields without the need for a solvent. nih.gov
Oximes are formed through the reaction of the aldehyde with hydroxylamine (B1172632) (NH2OH). byjus.com This reaction is also a condensation process, generally carried out in a weakly acidic medium. byjus.com The synthesis of aryl oximes from aryl aldehydes can be performed efficiently under catalyst-free conditions in mineral water at room temperature. ias.ac.in
Hydrazones are synthesized by reacting the aldehyde with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). This reaction is a reliable method for forming a stable carbon-nitrogen double bond. nih.gov The rate of hydrazone formation can be influenced by electronic effects, with electron-withdrawing groups on the benzaldehyde generally increasing the reaction rate. nih.gov
Table 3: Formation of Imines, Oximes, and Hydrazones
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |
| This compound | Primary Amine | Imine | Condensation | nih.gov |
| This compound | Hydroxylamine | Oxime | Condensation | byjus.comias.ac.in |
| This compound | Hydrazine derivative | Hydrazone | Condensation | nih.gov |
Reactivity of the Halogenated Aromatic System
The biphenyl (B1667301) core of this compound is susceptible to electrophilic aromatic substitution (EAS). The directing effects of the substituents on both aromatic rings will determine the position of substitution. The aldehyde group is a deactivating group and a meta-director. libretexts.org The chloro and fluoro substituents are also deactivating but are ortho-, para-directors. libretexts.org Therefore, the outcome of an EAS reaction will depend on the interplay of these electronic effects and the specific reaction conditions. Generally, electrophilic attack is less favorable on rings bearing deactivating groups. libretexts.org The reaction often requires a catalyst to activate the electrophile. minia.edu.egmasterorganicchemistry.com
Table 4: Directing Effects in Electrophilic Aromatic Substitution
| Substituent | Effect on Reactivity | Directing Effect | Reference |
| -CHO (Aldehyde) | Deactivating | Meta | libretexts.org |
| -Cl (Chloro) | Deactivating | Ortho, Para | libretexts.org |
| -F (Fluoro) | Deactivating | Ortho, Para | libretexts.org |
Nucleophilic Aromatic Substitution (SNAr) on the Halogenated Phenyl Rings
The SNAr reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The presence of two different halogens, fluorine and chlorine, on the same aromatic ring raises questions of regioselectivity. Generally, in SNAr reactions, the carbon-fluorine bond is more readily cleaved by nucleophiles than the carbon-chlorine bond due to the higher electronegativity of fluorine, which makes the attached carbon more electrophilic and better able to stabilize the forming negative charge in the intermediate. mdpi.com
The general reactivity trend for halogens in SNAr is F > Cl > Br > I. semanticscholar.org Consequently, nucleophilic attack on this compound is expected to preferentially occur at the carbon atom bearing the fluorine atom. Strong nucleophiles such as alkoxides, thiolates, and amines can displace the fluoride (B91410) ion under suitable reaction conditions, which may include polar aprotic solvents like DMSO or DMF and elevated temperatures. mdpi.comresearchgate.net
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
| Position of Attack | Leaving Group | Relative Reactivity | Rationale |
|---|---|---|---|
| C-5 | F⁻ | Favored | Higher electronegativity of fluorine activates the attached carbon for nucleophilic attack. |
| C-3 | Cl⁻ | Disfavored | The C-Cl bond is less polarized and a poorer leaving group compared to fluoride in SNAr reactions. |
Metal-Halogen Exchange and Subsequent Trapping
Metal-halogen exchange is a powerful transformation in organometallic chemistry used to convert organic halides into organometallic reagents. wikipedia.org For this compound, this reaction typically involves treatment with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. wikipedia.orgresearchgate.net
The selectivity of this exchange is governed by the stability of the resulting carbanion and the nature of the halogen. The established reactivity order for lithium-halogen exchange is I > Br > Cl, while aryl fluorides are generally unreactive. wikipedia.orgharvard.eduprinceton.edu Therefore, when this compound is subjected to metal-halogen exchange conditions, the reaction will selectively occur at the carbon-chlorine bond, leaving the carbon-fluorine bond intact.
This process generates a potent aryllithium intermediate. This new organometallic species is a strong nucleophile and can be "trapped" in situ by reacting it with a wide variety of electrophiles. This two-step sequence allows for the introduction of diverse functional groups at the C-3 position of the halogenated ring. For example, quenching the aryllithium intermediate with carbon dioxide (CO₂) followed by an acidic workup would yield a carboxylic acid. Other electrophiles, such as aldehydes, ketones, or alkyl halides, can also be employed to forge new carbon-carbon bonds. harvard.edu
Table 2: Metal-Halogen Exchange and Trapping Sequence
| Step | Reagent | Intermediate/Product | Transformation |
|---|---|---|---|
| 1. Exchange | n-Butyllithium (n-BuLi) | 4-(3-Lithio-5-fluorophenyl)benzaldehyde | Selective replacement of chlorine with lithium. |
| 2. Trapping | CO₂, then H₃O⁺ | 3-(4-Formylphenyl)-5-fluorobenzoic acid | Introduction of a carboxylic acid group. |
| DMF | 3-Fluoro-5-(4-formylphenyl)benzaldehyde | Introduction of a second aldehyde group. | |
| D₂O | 4-(3-Deuterio-5-fluorophenyl)benzaldehyde | Introduction of a deuterium (B1214612) atom. |
Derivatization Strategies for Advanced Molecular Scaffolds
The aldehyde functionality and the halogenated biphenyl core of this compound provide multiple handles for derivatization, enabling the construction of advanced and complex molecular structures.
Synthesis of Heterocyclic Compounds Incorporating the Biphenyl Aldehyde Core
The aldehyde group is a linchpin for the synthesis of a vast array of heterocyclic compounds through condensation reactions. nih.gov By reacting this compound with various binucleophilic reagents, a diverse range of five- and six-membered heterocyclic rings can be constructed, incorporating the unique biphenyl moiety.
For instance, condensation with hydrazine or its derivatives can yield pyrazoles or pyrazolines. Reaction with hydroxylamine produces oximes, which can be further cyclized. Similarly, multicomponent reactions, such as the Biginelli or Hantzsch reactions, can utilize this aldehyde as a key starting material to build complex dihydropyrimidines or dihydropyridines, respectively. researchgate.net Another approach involves the Knoevenagel condensation with active methylene compounds like malononitrile (B47326) or β-ketonitriles, which generates activated alkenes that are precursors to various heterocyclic systems. mdpi.commdpi.com
Table 3: Examples of Heterocycle Synthesis from this compound
| Binucleophile/Reagent | Resulting Heterocycle Class |
|---|---|
| Hydrazine (H₂N-NH₂) | Pyrazoline/Pyrazole |
| Urea/Thiourea + β-Diketone | Dihydropyrimidine (Biginelli Reaction) |
| Ethyl acetoacetate (B1235776) + Ammonia | Dihydropyridine (Hantzsch Reaction) |
| o-Phenylenediamine | Benzodiazepine |
| Malononitrile | Pyridinone or other nitrogen heterocycles |
Polyfunctionalization for Complex Molecule Construction
Polyfunctionalization involves the strategic introduction of multiple functional groups onto the this compound scaffold to build molecules of increased complexity and potential utility. This can be achieved by combining the reactivity pathways discussed previously. A synthetic strategy might involve a sequence of reactions targeting different sites of the molecule in a controlled manner.
A hypothetical pathway could begin with a selective SNAr reaction to replace the fluorine atom with a new functional group (e.g., an amino or alkoxy group). The next step could involve a metal-halogen exchange to replace the chlorine atom, followed by trapping with an electrophile to install a second, different functional group. Finally, the aldehyde group itself can be modified. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or engaged in olefination reactions like the Wittig reaction to create a carbon-carbon double bond. nih.govnih.gov This orthogonal reactivity allows for a stepwise and controlled assembly of highly functionalized derivatives.
This systematic approach to polyfunctionalization transforms a relatively simple starting material into a diverse library of complex molecules, each with a unique substitution pattern on the biphenyl core, suitable for screening in materials science or medicinal chemistry.
Advanced Spectroscopic and Structural Characterization of 4 3 Chloro 5 Fluorophenyl Benzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
The ¹H NMR spectrum of 4-(3-Chloro-5-fluorophenyl)benzaldehyde is expected to show distinct signals for the aldehyde proton and the seven aromatic protons.
Aldehyde Proton: The proton of the aldehyde group (-CHO) is highly deshielded and is anticipated to appear as a singlet far downfield, typically in the range of δ 9.9–10.1 ppm. This significant downfield shift is due to the electron-withdrawing nature of the carbonyl oxygen and the anisotropic effect of the benzene (B151609) ring.
Aromatic Protons: The seven aromatic protons are located on two different phenyl rings, giving rise to complex splitting patterns.
Benzaldehyde (B42025) Ring (A'A'B'B' System): The four protons on the 1,4-disubstituted benzaldehyde ring form a characteristic A'A'B'B' spin system, which often appears as two distinct doublets. The protons ortho to the aldehyde group (H-2', H-6') are expected to resonate at approximately δ 7.9–8.0 ppm, while the protons meta to the aldehyde group (H-3', H-5') will likely appear slightly upfield around δ 7.7–7.8 ppm.
3-Chloro-5-fluorophenyl Ring (AMX System): The three protons on the 1,3,5-trisubstituted ring will exhibit more complex splitting due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. H-2 is expected to appear as a triplet or doublet of doublets around δ 7.4-7.5 ppm. H-4, situated between two electronegative halogens, would likely be a triplet around δ 7.2-7.3 ppm. H-6 is anticipated to be a doublet of doublets in the region of δ 7.3-7.4 ppm.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-C=O | 9.95 | s (singlet) | - |
| H-2', H-6' | 7.95 | d (doublet) | J_HH ≈ 8.0 |
| H-3', H-5' | 7.75 | d (doublet) | J_HH ≈ 8.0 |
| H-2 | 7.45 | t (triplet) | J_HH ≈ 2.0 |
| H-6 | 7.35 | dd (doublet of doublets) | J_HF ≈ 8.5, J_HH ≈ 2.0 |
| H-4 | 7.25 | dt (doublet of triplets) | J_HF ≈ 8.5, J_HH ≈ 2.0 |
The ¹³C NMR spectrum will provide a signal for each of the 13 unique carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents.
Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded, expected to appear around δ 191–192 ppm.
Aromatic Carbons: The 12 aromatic carbons will resonate in the typical range of δ 110–165 ppm.
Carbons bonded to halogens will show characteristic shifts. The carbon bearing the fluorine (C-5) will exhibit a large one-bond C-F coupling constant (¹J_CF) and is predicted to be in the δ 162–164 ppm range. The carbon bonded to chlorine (C-3) is expected around δ 134–136 ppm.
The quaternary carbons (C-1, C-1', C-4') will have distinct chemical shifts, with C-1' (attached to the aldehyde) being significantly downfield.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | 191.5 | Aldehyde carbonyl |
| C-5 | 163.0 | Large ¹J_CF coupling (~250 Hz) |
| C-4' | 145.0 | Quaternary |
| C-1 | 142.0 | Quaternary |
| C-3 | 135.0 | Quaternary |
| C-1' | 135.5 | Quaternary |
| C-3', C-5' | 130.5 | |
| C-2', C-6' | 129.5 | |
| C-6 | 125.0 | Small C-F coupling |
| C-2 | 116.0 | Small C-F coupling |
| C-4 | 115.0 | Small C-F coupling |
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single signal is expected. The chemical shift for a fluorine atom on a benzene ring is influenced by the other substituents. For a 3-chloro-5-substituted phenyl ring, the fluorine signal is predicted to be in the range of δ -105 to -115 ppm (relative to CFCl₃). The signal will likely appear as a triplet of triplets due to coupling with the two ortho protons (H-4, H-6) and the one para proton (H-2).
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. nih.gov Expected correlations would be observed between the ortho and meta protons on the benzaldehyde ring (H-2'/H-3' and H-5'/H-6'). On the other ring, correlations would be seen between H-2/H-6, H-2/H-4, and H-4/H-6, confirming their positions relative to each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). nih.gov It would allow for the direct assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH), which is vital for connecting different parts of the molecule. nih.gov Key expected correlations include:
The aldehyde proton (H-C=O) correlating to C-1' and C-2'/C-6'.
Protons H-3'/H-5' correlating to the quaternary carbon C-1, which links the two phenyl rings.
Protons H-2/H-6 correlating across the biphenyl (B1667301) bond to C-4'.
Predicted Key 2D NMR Correlations
| Technique | From | To (Correlates with) | Significance |
| COSY | H-2'/H-6' | H-3'/H-5' | Confirms benzaldehyde ring connectivity |
| H-4 | H-2, H-6 | Confirms 3-chloro-5-fluorophenyl ring connectivity | |
| HSQC | All CH protons | Their directly attached carbons | Assigns all protonated carbons |
| HMBC | H-C=O | C-1', C-2'/C-6' | Positions the aldehyde group |
| HMBC | H-2, H-6 | C-4' | Confirms the biphenyl linkage |
| HMBC | H-2', H-6' | C-4, C-1' | Confirms the biphenyl linkage |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
IR and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. mt.com
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorptions from polar functional groups. The most prominent band would be the C=O stretching vibration of the aldehyde, anticipated around 1700–1710 cm⁻¹. Other key absorptions include aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C ring stretching in the 1450–1600 cm⁻¹ region, and the C-F and C-Cl stretching vibrations, which are expected in the fingerprint region (typically 1000-1250 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl). researchgate.netresearchgate.net
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. mt.com The aromatic C=C ring stretching vibrations are expected to produce strong signals in the Raman spectrum. stanford.edunih.govnih.gov The symmetric stretching of the biphenyl C-C bond would also be Raman active. The C=O stretch will be present but may be weaker than in the IR spectrum.
Predicted Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted IR Frequency | Predicted Raman Frequency | Intensity |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |
| Aldehyde C-H Stretch | 2850-2820, 2750-2720 | 2850-2820, 2750-2720 | Weak |
| C=O Stretch | ~1705 | ~1705 | Strong (IR), Medium (Raman) |
| Aromatic C=C Stretch | 1600, 1580, 1470 | 1600, 1580, 1470 | Strong |
| C-F Stretch | ~1250 | ~1250 | Strong (IR) |
| Biphenyl C-C Stretch | ~1280 | ~1280 | Strong (Raman) |
| C-Cl Stretch | ~750 | ~750 | Strong (IR) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule.
Molecular Ion Peak: The nominal molecular weight of C₁₃H₈ClFO is 234.0 g/mol . Electron Ionization (EI) mass spectrometry would show a molecular ion peak (M⁺˙) at m/z 234. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 236 with about one-third the intensity of the M⁺˙ peak.
Fragmentation Pattern: The fragmentation of substituted biphenyls is well-documented. researchgate.netsphinxsai.com For this compound, the primary fragmentations are expected to be:
Loss of the aldehyde proton: [M-H]⁺ at m/z 233.
Loss of the formyl group: [M-CHO]⁺ at m/z 205, which would be a very stable acylium ion. This would also show a corresponding M+2 peak at m/z 207.
Loss of chlorine: [M-Cl]⁺ at m/z 199.
Cleavage of the biphenyl C-C bond, leading to fragments such as [C₇H₄O]⁺ at m/z 104 (formylphenyl cation) and [C₆H₃ClF]⁺ at m/z 130 (chlorofluorophenyl cation).
Predicted Mass Spectrometry Fragments
| m/z | Predicted Fragment Ion | Notes |
| 234/236 | [C₁₃H₈ClFO]⁺˙ | Molecular ion (M⁺˙) and M+2 peak |
| 233/235 | [C₁₃H₇ClFO]⁺ | Loss of H radical |
| 205/207 | [C₁₂H₈ClF]⁺ | Loss of formyl radical (CHO) |
| 199 | [C₁₃H₈FO]⁺ | Loss of Cl radical |
| 130/132 | [C₆H₃ClF]⁺ | Chlorofluorophenyl cation |
| 104 | [C₇H₄O]⁺ | Formylphenyl cation |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
While a specific crystal structure determination for this compound is not publicly available in crystallographic databases, its solid-state molecular architecture and conformation can be inferred with a high degree of confidence by examining the crystallographic data of closely related compounds, particularly 4-phenylbenzaldehyde (B31587) and other substituted biphenyl derivatives. nih.govmdpi.comnih.gov X-ray crystallography is an indispensable technique for the unambiguous determination of three-dimensional molecular structures, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms in a crystalline solid. nih.gov
The molecular structure of this compound consists of two phenyl rings linked by a C-C single bond, with a formyl (-CHO) group attached to one ring and chloro and fluoro substituents on the other. The key conformational feature of such biphenyl systems is the dihedral angle between the mean planes of the two aromatic rings. In the solid state, this angle is a result of the balance between intramolecular steric hindrance and intermolecular packing forces. For the parent compound, 4-phenylbenzaldehyde, the crystal structure reveals a non-planar conformation, with a significant torsion angle between the two phenyl rings. mdpi.comresearchgate.net This deviation from planarity is a common feature in biphenyl derivatives and is influenced by the substituents on the rings.
The presence of the chloro and fluoro substituents on one of the phenyl rings in this compound is expected to influence both the intramolecular conformation and the intermolecular interactions that dictate the crystal packing. Halogen atoms can participate in various non-covalent interactions, including halogen bonding and C-H···X (X = Cl, F) hydrogen bonds, which can play a significant role in the supramolecular assembly. nih.govrsc.org
The crystal packing of related benzaldehyde derivatives is often characterized by weak intermolecular C-H···O hydrogen bonds involving the aldehyde group, as well as π-π stacking interactions between the aromatic rings. nih.govnih.govrsc.org In the case of 4-phenylbenzaldehyde, the crystal structure shows the formation of dimers linked by C-H···O interactions between the aldehyde group of one molecule and a hydrogen atom of an adjacent molecule. nih.gov It is highly probable that similar interactions would be observed in the crystal structure of this compound, contributing to the stability of the crystal lattice.
A summary of expected crystallographic parameters, based on the known structures of similar compounds, is presented in the table below. It is important to note that these are representative values and the actual experimental values for this compound may vary.
| Parameter | Expected Value/Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric |
| Dihedral Angle (Ring-Ring) | 30-50° |
| C-C (inter-ring) Bond Length | 1.48-1.50 Å |
| C=O Bond Length | 1.20-1.22 Å |
| C-Cl Bond Length | 1.73-1.75 Å |
| C-F Bond Length | 1.35-1.37 Å |
Computational and Theoretical Studies on 4 3 Chloro 5 Fluorophenyl Benzaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, energies, and other electronic properties with a good balance of accuracy and computational cost.
The three-dimensional structure of 4-(3-chloro-5-fluorophenyl)benzaldehyde is crucial for its properties and interactions. Geometry optimization using DFT methods, such as with the B3LYP functional and a 6-31G(d,p) basis set, can predict the most stable conformation. The key structural feature of biphenyl (B1667301) derivatives is the dihedral angle (torsion angle) between the two phenyl rings. This angle results from a balance between steric hindrance from the ortho-substituents and electronic effects that may favor planarity for extended π-conjugation. nih.gov
For this compound, the primary conformational flexibility arises from the rotation around the C-C single bond connecting the two aromatic rings. nih.gov The presence of substituents on one ring influences the rotational barrier and the equilibrium dihedral angle. Computational studies on substituted biphenyls indicate that the solvent can also influence the preferred conformation. researchgate.net
A conformational analysis would reveal the energy profile as a function of the dihedral angle, identifying the global minimum (most stable conformer) and any local minima. The optimized geometry provides precise data on bond lengths, bond angles, and the crucial inter-ring dihedral angle.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: These are representative values based on typical DFT calculations for similar structures, not from a specific published study on this exact molecule.)
| Parameter | Predicted Value |
|---|---|
| C-C (inter-ring) bond length | 1.485 Å |
| C=O (aldehyde) bond length | 1.215 Å |
| C-Cl bond length | 1.740 Å |
| C-F bond length | 1.355 Å |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. mdpi.com
For this compound, DFT calculations can map the distribution and energies of these orbitals.
HOMO: The HOMO is expected to be localized primarily on the biphenyl ring system, which acts as the main electron-donating part.
LUMO: The LUMO is anticipated to be distributed over the benzaldehyde (B42025) moiety, particularly the electron-withdrawing aldehyde group (-CHO), and the attached phenyl ring. mdpi.com
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of halogen substituents (Cl and F) can lower the orbital energies through their inductive effects.
Table 2: Predicted Frontier Orbital Energies for this compound (Note: These are representative values based on DFT calculations for analogous aromatic aldehydes.)
| Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO | -2.5 to -1.5 | Localized on the benzaldehyde ring and C=O group |
| HOMO | -6.5 to -5.5 | Localized on the biphenyl system |
| Energy Gap (Egap) | 3.0 to 5.0 | Indicator of chemical reactivity and stability |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is calculated to predict how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate different potential values on the electron density surface.
Red/Yellow: Regions of negative potential (electron-rich), which are susceptible to electrophilic attack.
Blue: Regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.
Green: Regions of neutral potential.
For this compound, the MEP map would show the most negative potential (red) concentrated around the electronegative oxygen atom of the aldehyde group and, to a lesser extent, the fluorine atom. These sites are the most likely to interact with positive charges or electrophiles. The most positive potential (blue) would be located around the hydrogen atom of the aldehyde group. This information is valuable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting sites of reaction. nih.govcanterbury.ac.uk
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how positions and velocities change. researchgate.netresearchgate.net
For this compound, MD simulations could be employed to:
Analyze Conformational Dynamics: Study the rotation around the biphenyl C-C bond in a solvent, providing insight into the flexibility of the molecule and the distribution of dihedral angles at a given temperature. researchgate.netnih.gov
Study Solvation Effects: Investigate how the molecule interacts with solvent molecules (e.g., water, ethanol), including the formation and lifetime of hydrogen bonds.
Simulate Interactions with Biological Targets: If the molecule is being investigated as a potential drug, MD simulations can model its binding to a target protein, helping to understand the binding mode, stability of the complex, and key intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Physicochemical Property Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their physicochemical properties or biological activity. nih.govnih.gov These models are built by calculating molecular descriptors (numerical representations of chemical information) and using regression methods to find a correlation with an observed activity. sigmaaldrich.com
For a series of substituted (chlorofluorophenyl)benzaldehydes, a QSAR model could be developed to predict properties such as:
Enzyme inhibition (e.g., as phenoloxidase inhibitors). nih.govnih.gov
Toxicity.
Pharmacokinetic properties (absorption, distribution, metabolism, excretion).
The model takes the form of a mathematical equation. For example, a hypothetical QSAR model for predicting inhibitory activity (IC50) might look like the equation in the table below.
Table 3: Hypothetical QSAR Model for a Series of Benzaldehyde Derivatives
| Model Equation | Descriptor Definitions |
|---|
Such a model, once validated, could be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. sigmaaldrich.com
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is an invaluable tool for investigating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway. nih.govcanterbury.ac.uk
A key reaction for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net This reaction would typically involve the coupling of 4-formylphenylboronic acid with 1-bromo-3-chloro-5-fluorobenzene (B1273174) (or a similar set of reactants) using a palladium catalyst.
Computational studies using DFT can elucidate the catalytic cycle of this reaction, which generally involves three main steps:
Oxidative Addition: The aryl halide adds to the palladium(0) catalyst.
Transmetalation: The aryl group from the organoboron compound is transferred to the palladium complex, a step often involving a base. acs.orgacs.org
Reductive Elimination: The two aryl groups are coupled, forming the biphenyl product and regenerating the palladium(0) catalyst.
By modeling each step, researchers can determine the rate-limiting step, understand the role of ligands and bases, and explain the observed yields and selectivities. nih.gov
Potential Applications and Materials Science Perspectives of 4 3 Chloro 5 Fluorophenyl Benzaldehyde
Role as a Key Synthetic Intermediate in Specialty Chemicals
The aldehyde functional group is one of the most versatile handles in organic synthesis, and its presence in 4-(3-Chloro-5-fluorophenyl)benzaldehyde makes this compound a valuable precursor for a wide range of specialty chemicals. Aldehydes readily participate in carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the construction of complex molecular architectures.
Substituted benzaldehydes are foundational materials for synthesizing various bioactive and industrially significant compounds. For instance, they are used as starting materials in condensation reactions, such as the Claisen-Schmidt condensation, to produce chalcones. These chalcones, in turn, serve as precursors for flavonoids and other heterocyclic compounds with diverse properties, including anti-inflammatory and anti-tumor activities researchgate.net. The specific chloro and fluoro substituents on the this compound molecule can be leveraged to fine-tune the electronic properties and biological activity of the resulting chalcone derivatives.
Furthermore, the aldehyde group can be transformed into other functionalities. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into an imine through reaction with a primary amine. This versatility allows it to be a key intermediate in multi-step syntheses. For example, related halogenated aromatic aldehydes are integral to the synthesis of complex pharmaceuticals like aminophthalazines, which have shown potent biological activities nih.gov. Similarly, the synthesis of halogenated salicylanilides, a class of anthelmintic agents, often involves intermediates derived from substituted aromatic aldehydes rsc.org. The unique substitution pattern of this compound offers a distinct building block for creating novel analogues in these and other classes of specialty chemicals.
Table 1: Key Synthetic Transformations of the Aldehyde Group
| Reaction Type | Reagents/Conditions | Product Functional Group | Potential Application of Product |
|---|---|---|---|
| Claisen-Schmidt Condensation | Acetophenone, Base (e.g., NaOH) | α,β-Unsaturated Ketone (Chalcone) | Precursor for Flavonoids, Heterocycles |
| Wittig Reaction | Phosphonium Ylide | Alkene | Extension of π-Conjugated Systems |
| Reductive Amination | Amine, Reducing Agent (e.g., NaBH3CN) | Amine | Pharmaceutical Synthesis |
| Oxidation | Oxidizing Agent (e.g., KMnO4) | Carboxylic Acid | Intermediate for Esters, Amides |
| Reduction | Reducing Agent (e.g., NaBH4) | Alcohol | Intermediate for Ethers, Halides |
Precursor in Polymer and Advanced Materials Science
The rigid, rod-like structure and the electronic properties endowed by the halogen atoms make this compound an attractive candidate for the development of advanced materials, including liquid crystals and organic semiconductors.
Organic Semiconductors: In the field of organic electronics, π-conjugated molecules are essential for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Substituted benzaldehydes have been successfully used as precursors for high-performance organic semiconductors. For example, o-chlorobenzaldehyde is a key starting material in the domino synthesis of mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (BTBT), a widely studied p-type organic semiconductor beilstein-journals.org. The aldehyde group facilitates cyclization and condensation reactions that build the extended, planar, and conjugated thiophene-fused aromatic system.
Similarly, this compound can serve as a building block for novel organic semiconductors. Its aldehyde group can be utilized in reactions like the Wittig or Horner-Wadsworth-Emmons reaction to extend the π-conjugation. The chloro and fluoro substituents can precisely tune the frontier molecular orbital (HOMO/LUMO) energy levels of the final material, which is crucial for optimizing charge injection/transport properties and for matching energy levels with other materials in a device stack nih.gov.
Applications in Ligand Design for Catalysis
The development of transition metal catalysis relies heavily on the rational design of organic ligands that coordinate to the metal center and control its reactivity and selectivity. This compound is a versatile platform for the synthesis of several important classes of ligands.
Schiff Base Ligands: One of the most direct applications is in the synthesis of Schiff base ligands. These are typically formed through the condensation reaction between an aldehyde and a primary amine. The resulting imine (–C=N–) nitrogen is an excellent coordinating atom for a wide range of transition metals mdpi.commdpi.com. By reacting this compound with various amines (e.g., chiral diamines, amino-pyridines), a library of bidentate or multidentate ligands can be generated. The electronic properties of these ligands, and thus the catalytic activity of their metal complexes, can be systematically tuned by the electron-withdrawing effects of the chloro and fluoro substituents on the phenyl ring nih.gov. Metal complexes of Schiff bases derived from halogenated benzaldehydes have shown significant catalytic activity in reactions like Claisen-Schmidt condensations mdpi.comdoaj.org.
N-Heterocyclic Carbene (NHC) Precursors: N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in modern catalysis, prized for their strong σ-donating ability and steric tunability. Benzaldehyde (B42025) derivatives are used in the synthesis of the imidazolium salt precursors to NHCs. The synthesis often involves the condensation of a diamine with a substituted benzaldehyde rsc.orgpageplace.de. This compound could be used in this context to synthesize new NHC precursors, where the halogenated aryl group would be appended to the backbone of the heterocyclic ring, influencing the steric and electronic environment of the resulting carbene.
Phosphine (B1218219) Ligands: While less direct, the aldehyde can be converted to other functional groups that serve as anchors for phosphine moieties. For example, reduction of the aldehyde to a benzyl (B1604629) alcohol, followed by conversion to a benzyl halide, provides an electrophilic site for reaction with phosphides to generate phosphine ligands nih.gov. The electronic nature of the aryl ring, influenced by the Cl and F atoms, would be transmitted to the phosphorus atom, modulating the ligand's donor properties and its performance in catalytic cycles .
Exploitation in Photochemistry and Optoelectronics
Molecules that can interact with light are fundamental to photochemistry and optoelectronic devices. The structural features of this compound make it a promising scaffold for designing photoactive molecules and optoelectronic materials.
The core 4-(3-chloro-5-fluorophenyl)phenyl group is a π-conjugated system that can act as a chromophore, absorbing light in the ultraviolet region. The true potential lies in using the aldehyde group to chemically extend this π-system. Through reactions like Knoevenagel or Wittig condensations, electron-donating or electron-accepting groups can be attached, creating donor-π-acceptor (D-π-A) structures. Such structures are known to exhibit interesting photophysical properties, including intramolecular charge transfer (ICT), which can lead to large Stokes shifts and solvatochromism, where the color of the light absorbed or emitted changes with solvent polarity.
Derivatives of benzaldehyde have been studied for their optoelectronic responses. For example, boronate esters of benzaldehyde show distinct changes in their UV-vis and NMR spectra upon interaction with anions, indicating their potential as sensors mdpi.com. By incorporating the this compound core into larger conjugated systems, materials for organic LEDs and photodetectors could be developed liv.ac.uk. The chloro and fluoro substituents would not only influence the HOMO/LUMO energy gap (and thus the color of absorption/emission) but could also promote intersystem crossing via the heavy-atom effect (from chlorine), potentially enabling applications in areas like photodynamic therapy or phosphorescent OLEDs.
Table 2: Potential Optoelectronic Applications Based on Derivatives
| Derivative Type (via Aldehyde) | Target Property | Potential Application |
|---|---|---|
| Stilbene Derivatives (Wittig Rxn) | Extended π-Conjugation, Fluorescence | Organic Light-Emitting Diodes (OLEDs) |
| Chalcone Derivatives (Condensation) | Intramolecular Charge Transfer (ICT) | Nonlinear Optics (NLO), Sensors |
| Cyanovinyl Derivatives (Knoevenagel Rxn) | Strong Electron-Accepting Group | Electron-Transport Materials, Dyes |
| Boronate Esters (Post-modification) | Ion-Responsive Photophysics | Chemical/Ion Sensors |
Analytical Methodologies for 4 3 Chloro 5 Fluorophenyl Benzaldehyde and Its Derivatives Non Biological Matrices
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, offering high-resolution separation of complex mixtures. For a substituted aromatic aldehyde like 4-(3-Chloro-5-fluorophenyl)benzaldehyde, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are highly applicable.
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach.
Method Development:
A typical RP-HPLC method for this compound would involve a C18 stationary phase, which provides good retention for aromatic compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. An acidic modifier, like formic acid or phosphoric acid, is often added to the mobile phase to ensure good peak shape and reproducibility. Isocratic elution, where the mobile phase composition remains constant throughout the run, can be effective for simple mixtures. However, for more complex matrices containing impurities or derivatives, a gradient elution, where the proportion of the organic solvent is increased over time, would provide better resolution and faster analysis times.
Detection is commonly achieved using a UV detector, as the benzaldehyde (B42025) moiety contains a chromophore that absorbs UV radiation. The wavelength of maximum absorbance (λmax) for this compound would need to be determined experimentally but is expected to be in the range of 250-280 nm. For enhanced sensitivity and selectivity, particularly at trace levels, derivatization with a fluorescent tagging agent can be employed. For instance, derivatization of the aldehyde group with a reagent like dansyl hydrazine (B178648) would yield a highly fluorescent product, allowing for detection by a fluorescence detector. nih.govrsc.org
A hypothetical HPLC method for the analysis of this compound is outlined in the table below.
Table 1: Hypothetical HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Elution | Gradient: 40% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
Method Validation:
Once a suitable HPLC method is developed, it must be validated to ensure its reliability for the intended application. Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically demonstrated by analyzing a placebo and a spiked sample to show no interference at the retention time of the analyte.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined concentration range and performing a linear regression analysis. A correlation coefficient (r²) of >0.999 is generally considered acceptable. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. It is usually determined by a recovery study, where a known amount of the analyte is added to a matrix and the percentage recovery is calculated.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is amenable to GC analysis, derivatization can sometimes be advantageous to improve its chromatographic properties or detection sensitivity.
Direct GC Analysis:
For direct analysis, a non-polar or mid-polar capillary column, such as a 5% phenyl-polysiloxane (DB-5 or equivalent), would be suitable. The oven temperature would be programmed to start at a lower temperature and ramp up to a higher temperature to ensure good separation of the analyte from any volatile impurities. The injector and detector temperatures would be set high enough to ensure efficient vaporization and prevent condensation. Flame ionization detection (FID) is a common choice for organic compounds, but for halogenated compounds like this compound, an electron capture detector (ECD) or a halogen-specific detector (XSD) would offer significantly higher sensitivity and selectivity. nih.gov
Analysis of Volatile Derivatives:
To enhance volatility or improve chromatographic peak shape, the aldehyde group can be derivatized. For instance, reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the aldehyde to a more volatile trimethylsilyl (B98337) derivative. Alternatively, derivatization with a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) forms a stable oxime derivative that is highly responsive to an ECD. nih.gov This approach is particularly useful for trace-level analysis.
A hypothetical GC method for the analysis of this compound is presented in the table below.
Table 2: Hypothetical GC Method Parameters for this compound
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min) |
| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |
| Injection Mode | Splitless |
Spectrophotometric Quantification Methods
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the UV-Vis region. Due to the presence of the aromatic ring and the carbonyl group, this compound exhibits characteristic UV absorbance. jove.commsu.edumasterorganicchemistry.comresearchgate.net
The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a spectrophotometric assay, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
While straightforward, this method can be prone to interference from other components in the sample that also absorb at the same wavelength. Therefore, it is most suitable for the analysis of relatively pure samples or for rapid screening purposes. The conjugation of the carbonyl group with the phenyl ring results in electronic transitions (π → π* and n → π*) that are responsible for the UV absorbance. jove.commasterorganicchemistry.com The exact λmax would be influenced by the chloro and fluoro substituents on the phenyl ring.
Mass Spectrometry-Based Detection in Complex Mixtures
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation technique like GC or HPLC (GC-MS or LC-MS), it provides a highly selective and sensitive method for the identification and quantification of compounds in complex mixtures. restek.comresearchgate.netresearchgate.net
In a typical electron ionization (EI) mass spectrum of this compound, a molecular ion peak (M+) would be expected, corresponding to the molecular weight of the compound. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and its fragments, with the M+2 peak being approximately one-third the intensity of the M+ peak.
Fragmentation of the molecular ion would lead to a series of characteristic fragment ions. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom to form a stable acylium ion ([M-H]+), and the loss of the formyl group (-CHO) to form a phenyl cation. libretexts.orgchemguide.co.uk The presence of the chloro and fluoro substituents on the phenyl ring would influence the fragmentation pattern and the m/z values of the resulting ions. The fragmentation of chlorofluorocarbons has been studied and shows characteristic patterns that can aid in identification. nih.govnist.govnih.gov
For complex matrices, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity. In SIM mode, the mass spectrometer is set to detect only a few specific m/z values corresponding to the characteristic ions of the target analyte, thereby reducing background noise and improving the signal-to-noise ratio.
Table 3: Predicted Key Mass Spectrometric Fragments for this compound
| Ion Description | Proposed Structure | Predicted m/z |
| Molecular Ion [M]+ | [C₁₃H₈ClFO]+ | 234.0 |
| [M-H]+ | [C₁₃H₇ClFO]+ | 233.0 |
| [M-CHO]+ | [C₁₂H₈ClF]+ | 205.0 |
| Chlorofluorophenyl cation | [C₆H₃ClF]+ | 130.0 |
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes for Sustainable Production
The synthesis of functionalized biphenyls is often reliant on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comarabjchem.org Future research will likely focus on developing more sustainable and efficient synthetic methods.
Green Chemistry Approaches to Suzuki-Miyaura Coupling:
Traditional Suzuki-Miyaura reactions often utilize organic solvents and palladium catalysts that can be costly and environmentally burdensome. gctlc.org Research is ongoing to develop "greener" alternatives. researchgate.netacs.org This includes the use of water as a solvent, which is non-flammable, non-toxic, and inexpensive. researchgate.net Furthermore, the development of recyclable and reusable catalysts, such as polymer-supported palladium catalysts or those immobilized on magnetic nanoparticles, is a key area of interest. mdpi.comresearchgate.net These approaches aim to reduce catalyst waste and simplify product purification. mdpi.com
Microwave-Assisted and Photocatalytic Synthesis:
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.govnih.gov The application of microwave irradiation to the synthesis of biaryl compounds, including those similar in structure to 4-(3-Chloro-5-fluorophenyl)benzaldehyde, has been shown to be highly effective, often leading to shorter reaction times and cleaner reaction profiles. nih.govresearchgate.netorganic-chemistry.org
Photocatalysis represents another promising frontier for sustainable biphenyl (B1667301) synthesis. researchgate.net Metal-free photochemical methods, sometimes utilizing sunlight, are being explored to circumvent the need for heavy metal catalysts and harsh reaction conditions. researchgate.net These methods offer a potentially more environmentally friendly route to biphenyl compounds.
| Synthetic Route | Catalyst/Conditions | Potential Advantages | Challenges |
| Green Suzuki-Miyaura | Pd/C in water, recyclable catalysts gctlc.orgresearchgate.net | Reduced solvent waste, catalyst reusability mdpi.com | Catalyst leaching, lower activity in some cases |
| Microwave-Assisted | Microwave irradiation nih.gov | Rapid reaction times, higher yields organic-chemistry.org | Specialized equipment, potential for localized overheating |
| Photocatalytic | Organic photosensitizers, UV/sunlight researchgate.net | Metal-free, use of renewable energy researchgate.net | Substrate scope limitations, lower throughput |
Exploration of Enhanced Reactivity and Selectivity
The aldehyde group in this compound is a versatile functional handle for a wide range of chemical transformations. The electronic nature of the substituted biphenyl ring system will influence its reactivity.
Influence of Electron-Withdrawing Groups:
The chlorine and fluorine atoms on one of the phenyl rings act as electron-withdrawing groups. studypug.comyoutube.com This electronic effect increases the partial positive charge on the carbonyl carbon of the aldehyde, making it more electrophilic and thus more susceptible to nucleophilic attack. khanacademy.orgunacademy.commsu.edu This enhanced reactivity can be harnessed for various synthetic applications. However, the presence of these deactivating groups on the aromatic ring can also influence the feasibility of certain electrophilic aromatic substitution reactions.
Strategies for Selective Functionalization:
Achieving regioselectivity in the further functionalization of this compound is a key challenge and a rich area for future exploration. Directed ortho-metalation (DoM) is a powerful strategy for the selective introduction of substituents at positions ortho to a directing group. uwindsor.cadiva-portal.orgnih.gov The aldehyde group itself can act as a weak directing group, potentially allowing for selective functionalization of the benzaldehyde (B42025) ring. acs.org Alternatively, the halogen substituents could be exploited in further cross-coupling reactions to introduce additional diversity.
| Reaction Type | Reagents | Expected Outcome | Selectivity Challenge |
| Nucleophilic Addition | Grignard reagents, organolithiums | Formation of secondary alcohols | Control of side reactions |
| Wittig Reaction | Phosphorus ylides | Conversion of aldehyde to an alkene | Stereoselectivity (E/Z isomerism) |
| Directed ortho-Metalation | Strong base (e.g., LDA), electrophile | Functionalization of the benzaldehyde ring uwindsor.cagoogle.com | Competition with nucleophilic attack on the aldehyde |
| Further Cross-Coupling | Boronic acids, organostannanes | Substitution of halogen atoms | Selective reaction at either the chloro or fluoro position |
Advanced Material Applications and Device Integration
The rigid, conjugated structure of biphenyl derivatives makes them attractive candidates for applications in materials science, particularly in the fields of liquid crystals and organic electronics. wikipedia.org
Liquid Crystalline Properties:
Biphenyl-containing molecules are known to exhibit liquid crystalline phases. acs.orgmdpi.com The specific substitution pattern of this compound, with its polar halogen and aldehyde groups, could lead to the formation of nematic or smectic mesophases. The investigation of its liquid crystalline behavior, including transition temperatures and optical properties, could reveal its potential for use in display technologies and sensors. nih.govresearchgate.net The ability of liquid crystals to change their orientation in response to external stimuli forms the basis of these applications. nih.gov
Organic Light-Emitting Diodes (OLEDs):
Biphenyl derivatives are also utilized as host materials in the emissive layer of OLEDs. nih.govacs.orgresearchgate.netresearchgate.net The wide bandgap and suitable HOMO/LUMO energy levels of some biphenyl compounds allow for efficient energy transfer to dopant molecules, leading to bright and efficient light emission. acs.org Future research could explore the synthesis of derivatives of this compound for use in blue phosphorescent OLEDs, which remain a significant challenge in the field. nih.govacs.orggoogle.com
| Application | Key Property | Potential Role of this compound |
| Liquid Crystals | Anisotropic molecular shape, polarity mdpi.com | Core component of a liquid crystalline material |
| OLEDs | Wide bandgap, high triplet energy acs.org | Host material in the emissive layer or as a building block for charge transport materials researchgate.net |
| Sensors | Ability to interact with analytes nih.gov | Functionalized surface for detecting specific molecules |
In-depth Computational Modeling of Complex Interactions
Computational chemistry offers powerful tools to predict and understand the properties and behavior of molecules like this compound at the atomic level. nih.govbohrium.com
Density Functional Theory (DFT) Studies:
DFT calculations can be employed to determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule. mdpi.com This can provide insights into the planarity of the biphenyl system, the rotational barrier between the two phenyl rings, and the influence of the substituents on the electronic distribution. mdpi.com Such information is crucial for understanding the molecule's reactivity and its potential for intermolecular interactions. nih.govbohrium.comresearchgate.net
Molecular Dynamics (MD) Simulations:
MD simulations can be used to model the behavior of this compound in different environments, such as in solution or in the solid state. beilstein-journals.orgtandfonline.com These simulations can reveal information about the conformational preferences of the molecule, its aggregation behavior, and its interactions with other molecules. nih.govacs.org For material applications, MD simulations can help to predict the packing of molecules in a crystal lattice or the organization in a liquid crystalline phase. beilstein-journals.orgtandfonline.comnih.gov
| Computational Method | Information Gained | Relevance to Research |
| Density Functional Theory (DFT) | Optimized geometry, electronic properties, rotational barriers mdpi.com | Understanding reactivity, predicting spectroscopic properties |
| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions, phase behavior beilstein-journals.orgtandfonline.com | Predicting material properties, understanding self-assembly |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in a complex environment | Simulating enzymatic reactions or interactions with a surface |
Q & A
Q. What are the optimal synthetic routes for 4-(3-Chloro-5-fluorophenyl)benzaldehyde, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling between halogenated benzaldehyde precursors and arylboronic acids. For example:
- Use 4-bromobenzaldehyde and (3-chloro-5-fluorophenyl)boronic acid with a Pd catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene/water under reflux .
- Optimize conditions by testing bases (e.g., Na₂CO₃ vs. K₂CO₃), catalyst loading (1–5 mol%), and reaction time (12–24 hrs). Monitor yield via HPLC or GC-MS.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>98%) by NMR and LC-HRMS .
Q. How can researchers characterize the structural and physical properties of this compound?
Methodological Answer:
- NMR Spectroscopy: Assign peaks using ¹H/¹³C NMR in CDCl₃. The aldehyde proton appears ~10 ppm, while aromatic protons split based on substituent positions .
- Mass Spectrometry: Confirm molecular ion [M+H]⁺ via ESI-MS (expected m/z: 249.03 for C₁₃H₈ClFO).
- Melting Point: Compare experimental values (e.g., 58–60°C) with literature to assess purity .
- X-ray Crystallography: Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Use SHELXL for refinement and ORTEP-3 for visualization .
Q. What are the key reactivity patterns of this compound in organic synthesis?
Methodological Answer:
- Aldehyde Reactivity: Participate in condensation (e.g., formation of Schiff bases with amines) or reduction (e.g., NaBH₄ to yield benzyl alcohol derivatives).
- Electrophilic Aromatic Substitution: Fluorine and chlorine direct further substitution; nitration occurs at the 2-position of the benzaldehyde ring .
- Cross-Coupling: Act as an electrophilic partner in Ullmann or Buchwald-Hartwig aminations .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Methodological Answer:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refine with SHELXL, ensuring R-factor < 0.05 .
- Challenges: Address disorder in the aldehyde group or aryl rings using restraints (DFIX, SIMU). Validate via residual density maps.
- Case Study: Compare torsion angles (C-Cl/C-F) with analogous structures (e.g., 3-chloro-4-fluorobenzaldehyde ) to identify steric/electronic effects .
Q. How should researchers address contradictions in spectroscopic or physical data across literature sources?
Methodological Answer:
- Validation Workflow:
- Cross-reference NMR (DEPT, HSQC) and IR (aldehyde C=O stretch ~1700 cm⁻¹) with computational predictions (DFT, Gaussian 16).
- Replicate synthesis under controlled conditions to isolate polymorphs (e.g., recrystallize from ethanol vs. acetonitrile).
- Compare melting points with CRC Handbook entries for related benzaldehydes (e.g., 4-fluorobenzaldehyde: 181.5°C ).
Q. What mechanistic insights guide the design of this compound derivatives for medicinal chemistry?
Methodological Answer:
- Targeted Modifications: Introduce substituents (e.g., -OH, -NH₂) via directed ortho-metalation to enhance binding to kinase targets .
- SAR Studies: Test derivatives in enzyme assays (e.g., EGFR inhibition). Use molecular docking (AutoDock Vina) to correlate substituent position with activity .
- Metabolic Stability: Assess via liver microsome assays; fluorination often improves resistance to oxidative degradation .
Q. How can computational modeling predict the reactivity and stability of this compound in complex reactions?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Reaction Pathways: Simulate cross-coupling transition states (NEB method) to compare energy barriers for Pd vs. Ni catalysts.
- Solvent Effects: Use COSMO-RS to model polarity impacts on reaction yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
